molecular formula C22H39N3O7S B1680520 Reparixin L-赖氨酸盐 CAS No. 266359-93-7

Reparixin L-赖氨酸盐

货号 B1680520
CAS 编号: 266359-93-7
分子量: 429.6 g/mol
InChI 键: KQHPMRNHRQKRBO-NXAOXGSFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Reparixin L-lysine salt is an allosteric inhibitor of chemokine receptor 1/2 (CXCR1/2) activation . It is used for research purposes and is not sold to patients .


Molecular Structure Analysis

The chemical formula of Reparixin L-lysine salt is C14H21NO3S.C6H14N2O2 . Its molecular weight is 429.58 . The exact mass is 429.2509 and the elemental analysis is: C, 53.97; H, 8.03; N, 8.58; O, 22.87; S, 6.55 .


Chemical Reactions Analysis

Reparixin L-lysine salt is known to inhibit the activation of CXCR1 and CXCR2 chemokine receptors . It suppresses the receptor-induced intracellular signaling cascade and cellular response .


Physical And Chemical Properties Analysis

Reparixin L-lysine salt is a crystalline solid . It is soluble to 50 mM in DMSO and to 5 mM in water with gentle warming .

科学研究应用

Reparixin L-lysine salt is a potent and noncompetitive allosteric antagonist of CXCR1 and CXCR2 chemokine receptors . It has been used in various scientific research applications. Here are some of the applications based on the information available:

  • Chemokine Receptor Antagonism

    • Reparixin L-lysine salt is used in the field of immunology and inflammation research .
    • It inhibits the activation of CXCR1 and CXCR2 chemokine receptors by IL-8 .
    • The compound is typically dissolved in DMSO or water and used in cell culture experiments .
    • It has been shown to effectively block a range of activities related to IL-8 signaling, including leukocyte recruitment .
  • Ischemia/Reperfusion Injury Research

    • This application falls under the field of cardiovascular research .
    • Reparixin L-lysine salt is used to study ischemia/reperfusion injury, a type of injury caused when blood supply returns to the tissue after a period of ischemia or lack of oxygen .
    • In experimental models, the compound is administered prior to the induction of ischemia .
    • It has been found to inhibit vascular permeability and neutrophil recruitment in in vivo models of mild and severe ischemia/reperfusion injury .
  • Cancer Stem Cell Research

    • This application is in the field of oncology .
    • Reparixin L-lysine salt is used to study cancer stem cells, particularly in human breast cancer cell lines .
    • In experimental procedures, the compound is added to cell culture medium to study its effects on cancer stem cells .
    • It has been shown to selectively deplete cancer stem cells in human breast cancer cell lines and xenograft models .

未来方向

Reparixin L-lysine salt has been used in trials studying the treatment and prevention of Breast Cancer, Metastatic Breast Cancer, Pancreatectomy for Chronic Pancreatitis, Islet Transplantation in Diabetes Mellitus Type 1, and Pancreatic Islet Transplantation in Type 1 Diabetes Mellitus . It shows promise in the field of cancer research, particularly in the study of cancer stem cells .

Relevant Papers There are numerous papers citing the use of Reparixin L-lysine salt in various studies . These include research in areas such as cancer cell biology , rheumatoid diseases , and immunology . The specific details of these papers were not provided in the search results.

属性

IUPAC Name

(2S)-2,6-diaminohexanoic acid;(2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S.C6H14N2O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18;7-4-2-1-3-5(8)6(9)10/h5-8,10-11H,9H2,1-4H3,(H,15,16);5H,1-4,7-8H2,(H,9,10)/t11-;5-/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJFWWFZAQBZMJ-GVKMLHTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C.C(CCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)NS(=O)(=O)C.C(CCN)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433019
Record name Reparixin L-lysine salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Reparixin L-lysine salt

CAS RN

266359-93-7
Record name Reparixin lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266359937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reparixin L-lysine salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REPARIXIN LYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZ9P05120
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reparixin L-lysine salt
Reactant of Route 2
Reparixin L-lysine salt
Reactant of Route 3
Reparixin L-lysine salt
Reactant of Route 4
Reparixin L-lysine salt
Reactant of Route 5
Reparixin L-lysine salt
Reactant of Route 6
Reparixin L-lysine salt

Citations

For This Compound
10
Citations
I Midgley, K Fitzpatrick, SJ Wright, BA John, AJ Peard… - Xenobiotica, 2006 - Taylor & Francis
… (formerly repertaxin), a potent and specific inhibitor of the chemokine CXCL8, were investigated in rats and dogs after intravenous administration of [ 14 C]-reparixin L-lysine salt. Protein …
Number of citations: 4 www.tandfonline.com
A Gorio, L Madaschi, G Zadra, G Marfia… - … of Pharmacology and …, 2007 - ASPET
… Structural and biochemical data are consistent with a noncompetitive allosteric mode of interaction between CXCL8 receptors and reparixin l-lysine salt, which by blocking CXCR1 and …
Number of citations: 73 jpet.aspetjournals.org
A Gorio, L Madaschi, G Zadra, G Marfia, B Cavalieri… - fedratinibinhibitor.com
… Structural and biochemical data are consistent with a noncompetitive allosteric mode of in- teraction between CXCL8 receptors and reparixin L-lysine salt, which by blocking CXCR1 …
Number of citations: 0 fedratinibinhibitor.com
V La Cognata, E Golini, R Iemmolo, S Balletta… - Neurobiology of …, 2021 - Elsevier
… Mice were injected ip with either 30 or 60 mg/kg reparixin l-lysine salt (MedChemTronica, Sollentuna, Sweden). Control group mice were administered saline (0.9% NaCl). Mice were …
Number of citations: 7 www.sciencedirect.com
B Laura, B Elisabetta, RP Adelchi, R Roberto… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… Reparixin L-lysine salt was administered by continuous infusion at the effective dose of 8mg/… Pumps were filled with reparixin L-lysine salt dissolved in sterile saline at a concentration of …
Number of citations: 44 www.ncbi.nlm.nih.gov
H Lim, M Koh, H Jin, M Bae, SY Lee… - Journal of Cellular …, 2021 - Wiley Online Library
Cancer‐associated fibroblasts (CAFs) in the tumor microenvironment have been associated with tumor progression in breast cancer. Although crosstalk between breast cancer cells …
Number of citations: 13 onlinelibrary.wiley.com
M Ogrodnik, YI Zhu, LGP Langhi, T Tchkonia, P Krüger… - Cell metabolism, 2019 - cell.com
Cellular senescence entails a stable cell-cycle arrest and a pro-inflammatory secretory phenotype, which contributes to aging and age-related diseases. Obesity is associated with …
Number of citations: 362 www.cell.com
X Wu, IST Bos, LA Verkleij, A D'Ambrosi… - … Pharmacology for COPD - research.rug.nl
Tobacco smoke is the principal factor driving the development of chronic obstructive pulmonary disease (COPD), which is characterized by irreversible airflow limitation and …
Number of citations: 2 research.rug.nl
A Jurczak - 2022 - search.proquest.com
… Reparixin L-lysine salt is a non-competitive allosteric inhibitor of CXCR1/2 that prevents receptor signaling by modifying its conformation (381). In Study II, mice were treated with sc …
Number of citations: 2 search.proquest.com
李雯 - 2017 - airitilibrary.com
… 因為CXCL7 是藉由結合CXCR1 和CXCR2 產生下游的反應,所以進一步使用CXCR1/CXCR2的拮抗劑reparixin-L-lysine salt,當reparixin 和CXCL7 用脊髓腔注射的方式同時給予,可以觀察到…
Number of citations: 2 www.airitilibrary.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。